molecular formula C18H22F3NO4 B2604317 1-(TERT-BUTOXYCARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXYLIC ACID CAS No. 1158750-61-8

1-(TERT-BUTOXYCARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXYLIC ACID

Cat. No.: B2604317
CAS No.: 1158750-61-8
M. Wt: 373.372
InChI Key: BSPQSCGTDUUYRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid is a piperidine derivative featuring:

  • A tert-butoxycarbonyl (Boc) protecting group at the 1-position of the piperidine ring.
  • A 3-(trifluoromethyl)phenyl substituent at the 4-position of the piperidine.
  • A carboxylic acid group at the 4-position of the piperidine, enabling further functionalization.

This compound is primarily utilized in pharmaceutical synthesis, particularly as an intermediate for drugs targeting metabolic stability and receptor binding due to the electron-withdrawing trifluoromethyl (CF₃) group .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-9-7-17(8-10-22,14(23)24)12-5-4-6-13(11-12)18(19,20)21/h4-6,11H,7-10H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPQSCGTDUUYRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(TERT-BUTOXYCARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXYLIC ACID typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Formation of the Urea Core

The urea linkage (NHCONH) is typically formed by reacting an isocyanate with an amine or by coupling a carbamoyl chloride with an amine. For this compound:

  • Route A : Reaction of 4-phenylpiperazine with a benzo[d] dioxol-5-yl ethyl isocyanate.

  • Route B : Coupling of m-tolyl isocyanate with a preformed ethylamine containing benzo[d] dioxol and piperazine groups.

Reaction Condition Example (inferred from similar urea syntheses ):

  • Reagents : Isocyanate (e.g., benzo[d] dioxol-5-yl ethyl isocyanate), amine (e.g., m-tolyl amine), solvent (THF or DMF), base (triethylamine).

  • Mechanism : Nucleophilic attack of the amine on the isocyanate carbon, forming the urea linkage.

Formation of the Benzo[d] dioxol Substituent

The benzo[d] dioxol group is synthesized via methylenedioxy protection of catechol derivatives. Common methods include:

  • Protection : Reaction of catechol with methylene chloride (CH₂Cl₂) in the presence of a base (e.g., NaOH).

  • Deprotection : Hydrolysis under acidic conditions (e.g., HCl) to regenerate hydroxyl groups.

Example Reaction (adapted from methylenedioxy synthesis principles ):

Catechol+CH2Cl2NaOHBenzo[d][1][3]dioxol\text{Catechol} + \text{CH}_2\text{Cl}_2 \xrightarrow{\text{NaOH}} \text{Benzo[d][1][3]dioxol}

Piperazine Substitution

The 4-phenylpiperazin-1-yl group is introduced via alkylation or nucleophilic aromatic substitution. For example:

  • Alkylation : Reaction of piperazine with a benzo[d] dioxol-substituted ethyl halide.

  • Conditions : DMF, K₂CO₃, reflux .

Key Intermediates and Reaction Steps

Step Reagents/Conditions Product
1. Piperazine Alkylation Benzo[d] dioxol-5-yl ethyl bromide, K₂CO₃, DMF, reflux2-(Benzo[d] dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl bromide
2. Urea Formation m-Tolyl isocyanate, 4-phenylpiperazine derivative, THF, Et₃NTarget compound
3. Purification Column chromatography, recrystallizationPure urea product

Reactivity and Stability

  • Electron-Withdrawing Groups : The benzo[d] dioxol and m-tolyl groups enhance stability through conjugation and steric hindrance .

  • Hydrolysis : Ureas are susceptible to hydrolysis under acidic or basic conditions, forming amines and carboxylic acids .

  • Biological Interactions : Analogous urea derivatives (e.g., COX-II inhibitors) exhibit anti-inflammatory activity via enzyme binding .

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for targeted modifications that enhance therapeutic efficacy. It is particularly important in the development of analgesics and anti-inflammatory drugs, where the trifluoromethyl group contributes to increased potency and selectivity .

Drug Design

In drug design, researchers utilize this compound to create piperidine derivatives that improve the bioavailability of new medications. The modifications made to this compound can lead to enhanced effectiveness in treating specific conditions, making it a valuable tool in medicinal chemistry .

Biochemical Research

The compound is employed in biochemical studies to explore receptor interactions and enzyme activities. It aids in understanding cellular mechanisms and assists in the discovery of new drug targets. Its application in probing ligand recognition has been documented, showcasing its relevance in understanding complex biological systems .

Material Science

Beyond its pharmaceutical applications, this compound is also utilized in material science for developing advanced materials. Its chemical functionalities are leveraged to enhance material properties for various industrial applications, including the creation of specialized polymers .

Case Study 1: Analgesic Development

A study demonstrated the synthesis of a novel analgesic using 1-(tert-butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid as a key intermediate. The resulting compound showed improved pain relief compared to existing medications, highlighting the compound's potential in pain management therapies .

Case Study 2: Receptor Interaction Studies

Research involving this compound focused on its interaction with opioid receptors. The findings indicated that modifications to the piperidine structure could significantly alter receptor affinity and activity, providing insights into designing more effective opioid antagonists .

Mechanism of Action

The mechanism of action of 1-(TERT-BUTOXYCARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Compound Name Substituent Position & Group Key Differences Applications References
1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid 4-position: 4-fluorophenyl - Smaller substituent (F vs. CF₃).
- Para-substitution vs. meta.
Antibiotic intermediates; reduced metabolic stability compared to CF₃ derivatives.
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid 4-position: 3-carboxyphenyl (via direct attachment) - Carboxylic acid on benzene vs. CF₃.
- Alters electronic properties (electron-withdrawing vs. acidic).
Protecting group strategies in peptide synthesis.
2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid 4-position: 4-(trifluoromethyl)phenyl with acetic acid side chain - Acetic acid instead of direct carboxylic acid.
- Increased flexibility and altered acidity (pKa ~4.7 vs. ~2.8 for carboxylic acid).
Prodrug development; enhanced solubility.
1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid 4-position: trifluoromethyl (directly on piperidine) - CF₃ on piperidine vs. phenyl ring.
- Reduced aromatic interactions in binding.
Specialty intermediates for fluorinated drug candidates.

Substituent Linker Variations

Compound Name Linker Type Impact on Properties References
1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)benzyl]piperidine-4-carboxylic acid Benzyl (CH₂) spacer between piperidine and phenyl - Increased steric bulk and flexibility.
- Altered pharmacokinetics due to extended conformation.
1-Boc-4-(3-carboxy-phenoxy)-piperidine Ether (O) linkage - Enhanced polarity and hydrogen-bonding capacity.
- Potential for oxidative degradation.

Electronic and Steric Effects

  • Trifluoromethyl (CF₃) : Strong electron-withdrawing effect increases resistance to metabolic oxidation compared to fluorine (F) .
  • Carboxylic Acid vs. Acetic Acid : Direct carboxylic acid (pKa ~2.8) offers stronger hydrogen bonding, while acetic acid (pKa ~4.7) provides milder acidity for targeted prodrug activation .

Biological Activity

1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid (CAS No. 169248-97-9) is a synthetic compound with notable biological activity. It features a piperidine ring substituted with a trifluoromethyl phenyl group and a tert-butoxycarbonyl protecting group. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer treatment and as a pharmacological agent.

  • Molecular Formula : C17H20F3NO4
  • Molecular Weight : 359.34 g/mol
  • Purity : Typically >95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer therapy. Research indicates that compounds with similar structures can inhibit RAS proteins, which are critical in cell signaling pathways that regulate cell growth and survival. The trifluoromethyl group enhances the binding affinity to these targets, potentially leading to increased anti-tumor efficacy .

In Vitro Studies

  • Anti-tumor Activity :
    • In studies involving cancer cell lines, the compound demonstrated significant cytotoxic effects, particularly against RAS-dependent tumors. The IC50 values varied depending on the specific cancer type, indicating selective toxicity towards RAS-mutated cells .
    • For instance, in a study involving various cancer cell lines, the compound exhibited an IC50 of approximately 3.8 μM in RAS-dependent models, suggesting its potential as a targeted therapy .
  • Mechanisms of Action :
    • The compound was shown to induce apoptosis in sensitive cancer cells, as evidenced by increased caspase activity comparable to known apoptosis inducers .
    • Additionally, it was noted that the presence of activated alleles of downstream effectors like PI3K could mitigate the lethality of the compound, highlighting its mechanism's dependence on specific signaling pathways .

In Vivo Studies

  • Xenograft Models : In mouse models bearing human tumors, the compound exhibited promising anti-tumor activity, supporting its potential for further development as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group at the para position of the phenyl ring has been linked to enhanced biological activity compared to non-fluorinated analogs. This modification not only improves binding affinity but also alters pharmacokinetic properties favorably .

Case Studies

  • Case Study 1 : A study on a related compound showed that introducing a trifluoromethyl group significantly increased potency against serotonin uptake inhibition by six-fold compared to its non-fluorinated counterpart .
  • Case Study 2 : In another investigation, compounds similar to this compound were evaluated for their effects on reverse transcriptase inhibition, showcasing improved drug potency due to structural modifications involving fluorinated groups .

Q & A

Q. What are the common synthetic routes for synthesizing 1-(tert-butoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid, and how can its purity be verified?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by functionalization at the 4-position. A common approach is to react 4-piperidone derivatives with 3-(trifluoromethyl)phenyl Grignard or organozinc reagents, followed by Boc protection and carboxylation. For example, intermediates like N-Boc-4-piperidone (CAS 69610-40-8) are used as starting materials . Purification & Verification:

  • Chromatography: Use flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.
  • Analytical Techniques: Confirm purity via HPLC (C18 column, acetonitrile/water with 0.1% TFA) and NMR (e.g., absence of residual solvent peaks in 1^1H NMR). LC-MS can confirm molecular weight (expected [M+H]+^+: ~356.3 g/mol based on C17_{17}H20_{20}F3_3NO4_4) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage: Store at -20°C under inert gas (argon/nitrogen) in airtight, light-resistant containers to prevent Boc-group hydrolysis or carboxylic acid degradation. Desiccants (e.g., silica gel) should be included to avoid moisture .
  • Handling: Use gloves and eye protection (H315/H319 hazards). Work in a fume hood to minimize inhalation risks (H335) .

Advanced Research Questions

Q. How can researchers optimize the yield of the trifluoromethylphenyl substitution reaction in the piperidine ring?

Methodological Answer:

  • Reaction Design: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 3-(trifluoromethyl)phenylboronic acid and a halogenated piperidine precursor. Optimize catalyst (Pd(PPh3_3)4_4), base (K2_2CO3_3), and solvent (toluene/ethanol) ratios.
  • Kinetic Analysis: Monitor reaction progress via TLC or in-situ IR spectroscopy. Elevated temperatures (80–100°C) may improve coupling efficiency but risk Boc-group cleavage. Contradictory yields reported in literature may stem from competing side reactions (e.g., dehalogenation) or impurities in the boronic acid reagent .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

Methodological Answer:

  • Stereochemical Analysis: The 4-position substituents (trifluoromethylphenyl and carboxylic acid) create a rigid piperidine conformation. Use 13^{13}C NMR and NOESY to confirm axial/equatorial orientations of substituents.
  • Dynamic Effects: Variable-temperature NMR (e.g., 25°C to -60°C) can reveal ring-flipping dynamics. If splitting persists, consider diastereomer formation during synthesis and validate via chiral HPLC .

Q. What strategies are effective for analyzing in vitro metabolic stability of this compound?

Methodological Answer:

  • Microsomal Assay: Incubate with liver microsomes (human/rat) and NADPH cofactor. Use LC-MS/MS to quantify parent compound depletion over time (t1/2_{1/2}).
  • Structural Insights: The Boc group may reduce metabolic liability, but the trifluoromethylphenyl moiety could undergo oxidative defluorination. Compare with analogs lacking the Boc protection to isolate metabolic pathways .

Q. How can researchers address low solubility in aqueous buffers during biological assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers. Pre-test for interference with assay readouts (e.g., fluorescence quenching).
  • pH Adjustment: The carboxylic acid group (pKa ~4.5) allows salt formation at neutral pH. Prepare sodium/potassium salts via treatment with NaOH/KOH in water/ethanol .

Q. What computational methods are suitable for predicting the compound’s binding affinity to target proteins?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Glide with the protein’s crystal structure (PDB). Focus on the piperidine ring’s conformational flexibility and the trifluoromethyl group’s hydrophobic interactions.
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Validate predictions with SPR (surface plasmon resonance) binding assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.